molecular formula C11H26O2Si B6599374 5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol CAS No. 126680-65-7

5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol

Cat. No. B6599374
CAS RN: 126680-65-7
M. Wt: 218.41 g/mol
InChI Key: GAAOKOSJNUIMRV-UHFFFAOYSA-N
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Description

5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol, also known as 5-[(TBDMS)O]pentan-2-ol, is a chemical compound that has been used in various chemical and biological applications. It is a silyl ether, a type of organic compound containing a silicon-oxygen bond. This compound is used in a variety of laboratory experiments and has been studied for its potential applications in a variety of scientific fields. In

Scientific Research Applications

Use in Organic Synthesis and Chemistry

5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol has various applications in organic synthesis and chemistry. For instance, it is used in isomerization reactions of olefins catalyzed by ruthenium compounds. This process involves double-bond migration, useful in producing deconjugated compounds and enabling the preparation of enol ethers from alpha, beta-unsaturated compounds (Wakamatsu et al., 2000). Additionally, it plays a crucial role in the total synthesis of complex molecules such as cryptophycin-24 (Arenastatin A), where it's used to set stereogenic centers crucial for the compound's bioactivity (M. Eggen et al., 2000).

In Metal-Free Oxidative Reactions

5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol is also significant in metal-free oxidative reactions. It is involved in the oxidative 1,2-alkylarylation of unactivated alkenes, leading to the synthesis of 5-oxo-pentanenitriles, a process that represents a new method for acyclic molecule synthesis (Yang Li et al., 2015).

Protecting Group in Nucleosides

The tert-butyldimethylsilyl group, a key component of 5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol, acts as an efficient protecting group in nucleosides. It shows selectivity for hydroxyl groups and is stable under various conditions, making it valuable in the synthesis of protected deoxynucleosides (K. K. Ogilvie, 1973).

Applications in Molecular Dynamics and Crystallography

In molecular dynamics and crystallography, the compound's derivatives have been studied for their structural properties. For example, 5-O-tert-butyldimethylsilyl-3,4-O-carbonyl-1,2-O-cyclohexylidene-2-oxo-3-oxa-4-bornanylcarbonyl-D-myo-inositol was analyzed using single-crystal X-ray diffraction, demonstrating the dynamical disorder of the tert-butyldimethylsilyl group in crystals (J. Dillen et al., 2000).

properties

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxypentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26O2Si/c1-10(12)8-7-9-13-14(5,6)11(2,3)4/h10,12H,7-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAOKOSJNUIMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Tert-butyldimethylsilyl)oxy]pentan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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